5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound characterized by the presence of a bromophenyl group attached to an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a valuable scaffold in drug discovery and material science applications, making it a subject of interest for researchers exploring novel therapeutic agents and advanced materials .
5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine is classified as an oxadiazole derivative. Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. The specific compound is identified by the chemical formula and has a molecular weight of approximately 252.99 g/mol. Its unique structure allows for diverse chemical reactivity and biological interactions .
The synthesis of 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine typically involves cyclization reactions of precursors under controlled conditions. One common synthetic route includes the reaction of 4-bromobenzohydrazide with cyanogen bromide in the presence of a base, which facilitates the formation of the oxadiazole ring.
The molecular structure of 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine features an oxadiazole ring substituted by a bromophenyl group. The arrangement contributes to its unique reactivity profile and potential biological activity.
Spectroscopic data for this compound includes:
5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine participates in various chemical reactions:
Common reagents for substitution include amines and thiols, while oxidation can involve agents like hydrogen peroxide. The choice of conditions significantly affects the yield and purity of the products formed .
The mechanism of action for compounds like 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine often involves interaction with biological targets such as enzymes or receptors. Its unique structure allows for specific binding interactions that can inhibit or modify biological pathways relevant to disease processes.
Research indicates that derivatives of oxadiazoles exhibit significant activity against various pathogens and cancer cell lines, suggesting that this compound may share similar properties . Further studies on its binding affinity and inhibition kinetics are necessary to elucidate its precise mechanisms.
The compound exhibits typical characteristics of halogenated aromatic compounds, including enhanced reactivity due to the presence of the bromine atom. This halogen can participate in halogen bonding interactions that may improve its biological activity .
5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine has several significant applications in scientific research:
The 1,2,4-oxadiazole ring system demonstrates exceptional bioisosteric versatility, serving as a hydrolytically stable replacement for labile carboxylic ester and carboxamide groups. This property arises from its balanced electronic distribution and capacity to participate in hydrogen bonding interactions via both nitrogen and oxygen atoms [7]. The scaffold’s dipole moment (~3.92 D) facilitates optimal target engagement, while its moderate aromaticity (resonance energy ~20 kJ/mol) contributes to metabolic stability—a critical advantage over traditional amide-based therapeutics [7].
Table 1: Clinically Approved Drugs Featuring 1,2,4-Oxadiazole Core
Drug Name | Therapeutic Category | Key Structural Features | Target/Mechanism |
---|---|---|---|
Ataluren | Duchenne Muscular Dystrophy | 3-(4-Aminophenyl)-1,2,4-oxadiazol-5-one | Nonsense Mutation Readthrough |
Pleconaril | Antiviral | 3-(3,5-Dimethylphenyl)-5-(trifluoromethyl) | Viral Capsid Inhibition |
Oxolamine | Antitussive | 3-(Diethylaminoethyl)-5-phenyl | Airway Smooth Muscle Relaxation |
Fasiplon | Anxiolytic | 5-(2-Fluorophenyl)-3-(piperazinyl) | GABA_A Receptor Partial Agonism |
Beyond established drugs, the 1,2,4-oxadiazole nucleus enables rational drug design through:
The specific substitution pattern in 5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine leverages these advantages, positioning the bromine atom for targeted hydrophobic interactions while the exocyclic amine serves as a hydrogen bond donor/acceptor.
The 4-bromophenyl moiety at the 5-position of the oxadiazole ring represents a strategically optimized pharmacophore for molecular recognition. Bromine’s unique combination of hydrophobicity (π-system character) and polarizability (electron-rich halogen atom) enables distinctive binding mechanisms:
Table 2: Physicochemical Comparison of Phenyl vs. Bromophenyl Oxadiazole Derivatives
Compound | Molecular Formula | Molecular Weight | Predicted logP | Hydrogen Bond Acceptors |
---|---|---|---|---|
5-Phenyl-1,3,4-oxadiazol-2-amine | C₈H₇N₃O | 161.16 g/mol | 1.28 | 3 |
5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine | C₈H₆BrN₃O | 240.06 g/mol | 2.48 | 3 |
The 4-bromophenyl substitution specifically enhances target selectivity in kinase inhibitors and epigenetic modulators. In the 5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine scaffold, the bromine atom adopts a para-position that minimizes steric perturbation while maximizing electronic effects on the oxadiazole π-system. This configuration demonstrates:
The exocyclic amine at C3 further diversifies interaction potential through hydrogen bonding with biological nucleophiles (e.g., aspartate residues in catalytic sites).
The therapeutic exploration of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger’s seminal synthesis, though significant pharmacological investigation commenced only in the mid-20th century [7]. The discovery of oxolamine (1950s) as a cough suppressant marked the first clinical application, demonstrating the scaffold’s safety and bioavailability. The introduction of the bromophenyl-oxadiazole motif followed in the 1970s with proxazole, featuring a 3-(4-bromophenyl) substitution for gastrointestinal spasmolysis [7].
Table 3: Historical Milestones in Bromophenyl-Oxadiazole Development
Time Period | Key Advancement | Research Focus |
---|---|---|
1884 | Tiemann and Krüger synthesize first 1,2,4-oxadiazole | Fundamental Chemistry |
1940s–1960s | Oxolamine enters clinical use | Respiratory Therapeutics |
1970s–1990s | Bromophenyl derivatives (e.g., Proxazole) developed | Gastrointestinal & CNS Applications |
2000–2010 | Identification of kinase inhibition potential | Anticancer Target Exploration |
2011–Present | Structural optimization for epigenetic targets | HDAC/Sirtuin Inhibition |
Recent research (2015–2020) reveals compelling biological profiles for bromophenyl-oxadiazole amines:
The specific compound 5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine (CAS 33621-62-4) has emerged as a versatile precursor in these applications. Its synthesis typically involves microwave-assisted cyclization of N'-hydroxy-4-bromobenzimidamide with cyanogen bromide or ethyl 4-bromobenzoate derivatives, achieving yields >75% within 10 minutes [2] [7]. Current research explores its incorporation into hybrid molecules such as 1-(4-bromophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (C₁₆H₁₀BrClN₆O)—a dual-mechanism anticancer agent targeting both microtubule assembly and kinase signaling pathways [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9